molecular formula C20H18O5 B14047770 (4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate

(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate

Cat. No.: B14047770
M. Wt: 338.4 g/mol
InChI Key: QWLNVMKXXWQLSN-FFELKDMISA-N
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Description

The compound (4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate is a benzoylated derivative of its parent alcohol, (4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol (CAS 14125-70-3), which features a pyrano-dioxin core with a benzylidene-protected carbohydrate moiety . The benzoate ester introduces a lipophilic benzoyl group, altering physicochemical properties such as solubility and stability.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

[(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C20H18O5/c21-19(14-7-3-1-4-8-14)24-16-11-12-22-17-13-23-20(25-18(16)17)15-9-5-2-6-10-15/h1-12,16-18,20H,13H2/t16-,17-,18+,20?/m1/s1

InChI Key

QWLNVMKXXWQLSN-FFELKDMISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(O1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate typically involves multiple steps, starting with the preparation of the tetrahydropyrano[3,2-d][1,3]dioxin core. This can be achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions. The phenyl and benzoate groups are then introduced through further substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The phenyl and benzoate groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrano-Pyran Derivatives

Examples :

  • 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
  • 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c)
Property Target Benzoate Derivative 8b 8c
Molecular Formula C20H18O5 (estimated) C17H16O5 C17H13Cl2O4
Molecular Weight ~338.4 g/mol 300.3 g/mol 359.2 g/mol
Key Substituents Benzoate ester Methoxybenzoyl Dichlorobenzoyl
Melting Point Not reported 125°C 178°C
Synthetic Yield Not reported 50% 53%

Key Differences :

  • 8c’s dichloro substitution increases molecular weight and may confer greater electrophilic reactivity .

Carbamate and Sulfonate Derivatives

Examples :

  • (4aR,6R,8aS)-8a-(2,4-difluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)-hexahydropyrano[3,4-d][1,3]thiazin-2-amine
  • [(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]4-methylbenzenesulfonate
Property Target Benzoate Derivative Carbamate Derivative Sulfonate Derivative
Functional Groups Benzoate ester Carbamate, pyrazolyl Sulfonate, methoxy
Molecular Weight ~338.4 g/mol 406.4 g/mol 590.7 g/mol
Reactivity Ester hydrolysis Base-sensitive carbamate Acid-labile sulfonate
Bioactivity Potential Unknown Likely kinase inhibition Prodrug activation

Key Differences :

  • The sulfonate derivative’s high molecular weight and sulfonyl groups enhance water solubility but may limit cellular uptake .

Multi-Substituted Derivatives

Examples :

  • (4aR,6R,7S,8S,8aR)-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl tribenzoate
  • (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Property Target Benzoate Derivative Tribenzoate Diol Derivative
Substituents Single benzoate Three benzoates Phenoxy, diol
Molecular Weight ~338.4 g/mol ~600.6 g/mol ~374.4 g/mol
Solubility Moderate (ester) Low (high lipophilicity) High (polar diol groups)
Synthetic Complexity Moderate High Moderate

Key Differences :

  • The tribenzoate’s steric bulk may hinder crystallization but improve metabolic stability compared to the mono-benzoate target .
  • The diol derivative’s hydroxyl groups enable hydrogen bonding, making it suitable for aqueous-phase reactions .

Biological Activity

(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrano-dioxin core with a phenyl substituent and a benzoate moiety. Its molecular formula is C₁₅H₁₄O₄, with a molecular weight of approximately 270.27 g/mol. The structural complexity contributes to its varied biological interactions.

Anti-inflammatory Properties

The anti-inflammatory activity of similar tetrahydropyrano compounds has been documented. These compounds often inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Molecular docking studies may predict that this compound could interact with COX enzymes effectively.

Analgesic Effects

Preliminary studies on related oxazolones show promising analgesic properties. The analgesic activity is typically assessed using the writhing and hot plate tests in animal models. While direct studies on this specific compound are lacking, its structural analogs have demonstrated significant pain relief capabilities.

Study 1: COX Inhibition

A study conducted on similar compounds found that derivatives exhibited IC50 values lower than standard analgesics like celecoxib. This suggests that this compound may also possess strong COX inhibitory action based on its structure .

Study 2: Toxicological Assessment

Toxicity studies on related compounds indicate low acute toxicity profiles. The Organization for Economic Co-operation and Development (OECD) guidelines were followed to assess the median lethal dose (LD50), which revealed no significant adverse effects in tested models . This suggests a favorable safety profile for further exploration.

Data Tables

Property Value
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight270.27 g/mol
Melting PointNot specified
SolubilityNot extensively studied
Toxicity (LD50)Low (specific values not available)

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